N-cyclopropyl-6-iodo-quinazolin-4-amine N-cyclopropyl-6-iodo-quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13896725
InChI: InChI=1S/C11H10IN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15)
SMILES:
Molecular Formula: C11H10IN3
Molecular Weight: 311.12 g/mol

N-cyclopropyl-6-iodo-quinazolin-4-amine

CAS No.:

Cat. No.: VC13896725

Molecular Formula: C11H10IN3

Molecular Weight: 311.12 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-6-iodo-quinazolin-4-amine -

Specification

Molecular Formula C11H10IN3
Molecular Weight 311.12 g/mol
IUPAC Name N-cyclopropyl-6-iodoquinazolin-4-amine
Standard InChI InChI=1S/C11H10IN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15)
Standard InChI Key BANLEUQEKVFDFV-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=NC=NC3=C2C=C(C=C3)I

Introduction

Chemical Identity and Structural Features

Molecular Properties

N-Cyclopropyl-6-iodo-quinazolin-4-amine belongs to the quinazoline family, a class of nitrogen-containing heterocycles. Its structure comprises a quinazoline ring system (a fused benzene and pyrimidine ring) with an iodine atom at the 6-position and a cyclopropylamine group at the 4-position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H10IN3\text{C}_{11}\text{H}_{10}\text{IN}_3
Molecular Weight311.12 g/mol
IUPAC NameN-Cyclopropyl-6-iodoquinazolin-4-amine
Canonical SMILESC1CC1NC2=NC=NC3=C2C=C(C=C3)I
InChI KeyBANLEUQEKVFDFV-UHFFFAOYSA-N

The iodine atom enhances electrophilicity, facilitating cross-coupling reactions, while the cyclopropyl group introduces steric and electronic effects that modulate target binding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the cyclopropyl protons (δ 0.5–1.2 ppm) and aromatic protons (δ 7.2–8.5 ppm), while the iodine atom contributes to a distinct isotopic pattern in MS .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-cyclopropyl-6-iodo-quinazolin-4-amine typically involves sequential functionalization of the quinazoline core:

  • Quinazoline Core Formation: Starting from anthranilic acid derivatives, cyclocondensation with cyanogen bromide yields 4-chloroquinazoline .

  • Iodination: Electrophilic iodination at position 6 using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in acetic acid introduces the iodine substituent .

  • Amination: Nucleophilic substitution of the 4-chloro group with cyclopropylamine under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) completes the synthesis .

Example Protocol:
4-Chloro-6-iodoquinazoline (1.0 mmol) reacts with cyclopropylamine (1.2 mmol) in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-cyclopropyl-6-iodo-quinazolin-4-amine in 75% purity after column chromatography .

Industrial-Scale Production

Optimization strategies include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to minimize environmental impact. Pd-catalyzed cross-coupling reactions further enable diversification of the 6-position for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to interference with DNA gyrase .

Comparative Analysis with Analogues

Substituent Effects on Activity

CompoundR<sub>4</sub>R<sub>6</sub>Activity (IC50\text{IC}_{50}, μM)
N-Cyclopropyl-6-iodo-4-amineCyclopropylIodo25.3 (MCF-7)
N-(4-Fluorobenzyl)-6-iodo-4-amine4-FluorobenzylIodo18.9 (A549)
6-Chloro-N-cyclopropyl-4-amineCyclopropylChloro42.1 (MCF-7)

The iodine atom enhances target affinity compared to chloro analogues, while bulky substituents at position 4 improve selectivity .

Role of Iodine in Drug Design

The iodine atom serves dual roles:

  • Synthetic Handle: Enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .

  • Pharmacophore: Enhances hydrophobic interactions with kinase domains .

Future Directions and Applications

Targeted Therapy Development

Functionalization via cross-coupling (e.g., introducing piperazine or morpholine groups) could optimize pharmacokinetics and blood-brain barrier penetration .

Combination Therapies

Synergy with DNA-damaging agents (e.g., cisplatin) merits exploration to overcome chemoresistance in solid tumors .

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